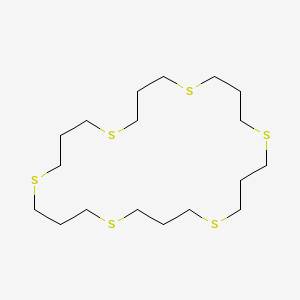

1,5,9,13,17,21-Hexathiacyclotetracosane

Description

1,5,9,13,17,21-Hexathiacyclotetracosane is a 24-membered macrocyclic compound containing six sulfur atoms equidistantly positioned within the ring. Its structure forms a hexagonal cavity, enabling host-guest chemistry and metal coordination. Synthesized via cyclooligomerization, it is isolated in low yields (2%) and crystallizes as an inclusion compound with CH₂Cl₂ occupying the central cavity . The sulfur atoms adopt a conformation oriented inward, creating a flexible yet defined coordination environment for transition metals such as nickel . Its inclusion properties and structural adaptability make it relevant in supramolecular chemistry and catalysis.

Properties

CAS No. |

51472-63-0 |

|---|---|

Molecular Formula |

C18H36S6 |

Molecular Weight |

444.9 g/mol |

IUPAC Name |

1,5,9,13,17,21-hexathiacyclotetracosane |

InChI |

InChI=1S/C18H36S6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h1-18H2 |

InChI Key |

ZPXGPHPLAYZSFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCCSCCCSCCCSCCCSCCCSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,9,13,17,21-Hexathiacyclotetracosane typically involves the cyclization of linear precursors containing sulfur atoms. One common method is the reaction of 1,3-propanedithiol with 1,3-dibromopropane in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of nucleophilic substitution steps, leading to the formation of the macrocyclic ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,5,9,13,17,21-Hexathiacyclotetracosane undergoes various chemical reactions, including:

Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reactants.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted thioethers depending on the reactants used.

Scientific Research Applications

1,5,9,13,17,21-Hexathiacyclotetracosane has several applications in scientific research, including:

Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions, which can be crucial in enzyme mimetics and metalloprotein studies.

Medicine: Explored for its potential in drug delivery systems, particularly for metal-based drugs.

Industry: Utilized in the development of materials with specific properties, such as conductivity and catalytic activity.

Mechanism of Action

The mechanism by which 1,5,9,13,17,21-Hexathiacyclotetracosane exerts its effects primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the ring act as electron donors, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.

Comparison with Similar Compounds

Table 1: Key Structural and Coordination Properties

Key Findings:

Ring Size and Flexibility :

- The 24-membered hexathiacyclotetracosane exhibits a larger cavity compared to the 16-membered tetrathiacyclohexadecane, enabling accommodation of bulkier guest molecules like CH₂Cl₂ .

- Smaller macrocycles (e.g., 1,4,7,10,13,16-hexathiacyclooctadecane, 18S6) exhibit strained geometries, leading to shorter Ni-S bonds (2.387 Å) compared to the relaxed 24S6 (2.431 Å) .

Heteroatom Effects: Sulfur vs. Nitrogen Substitution: The hexaazacyclotetracosane derivative (C₁₈H₃₀N₆O₆) introduces nitrogen and ketone groups, shifting coordination preferences toward hard Lewis acids (e.g., Fe³⁺) due to nitrogen’s higher electronegativity .

Mixed Heteroatom Systems: The 1,13-dioxa-hexathiacyclotetracosane combines oxygen and sulfur donors, creating a heterotopic cavity with selective binding for metals requiring mixed soft/hard donor environments (e.g., Cu⁺/Cu²⁺) .

Molecular and Crystallographic Data

Table 2: Molecular Properties

Q & A

Q. What methodological challenges arise in synthesizing 1,5,9,13,17,21-Hexathiacyclotetracosane, and how can they be addressed?

Synthesis of this macrocyclic thiaether is complicated by sulfur-sulfur bond instability and steric hindrance. Methodological solutions include:

- Low-temperature thiol-ene click chemistry to minimize disulfide formation.

- AI-driven reaction monitoring (e.g., via COMSOL Multiphysics simulations) to optimize reaction parameters in real time .

- Purification via membrane separation technologies to isolate the macrocycle from oligomeric byproducts .

Q. Which spectroscopic and computational techniques are recommended for structural validation of this compound?

- High-resolution NMR (e.g., and ) to confirm sulfur connectivity and ring symmetry.

- X-ray crystallography for unambiguous spatial resolution, though sulfur’s low electron density may require heavy-atom derivatives.

- Computational validation using ACD/Labs Percepta Platform to predict physicochemical properties and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.